3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperidine ring fused with a quinazolinone structure, making it of interest in medicinal chemistry due to its potential biological activities. The trifluoroacetic acid moiety is often utilized in organic synthesis as a reagent and solvent, enhancing the compound's reactivity and solubility.
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid can be classified under:
The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid typically involves several steps:
The molecular structure of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed for structural characterization. For example, NMR spectra may show distinct peaks corresponding to protons on the piperidine and quinazolinone moieties, while MS can confirm the molecular weight through fragmentation patterns.
The chemical reactivity of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid includes:
The mechanism of action for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is not fully elucidated but may involve interactions at specific biological targets:
Quantitative data regarding its efficacy against specific targets are still under investigation but show promise in preliminary assays.
Characterization techniques such as Infrared (IR) spectroscopy provide insights into functional groups present, while thermal analysis can indicate stability profiles.
The applications of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid extend into several scientific fields:
Multicomponent reactions (MCRs) enable efficient construction of the dihydroquinazolinone scaffold through convergent one-pot pathways. The Ugi-azide reaction is particularly effective, combining 2-aminobenzamides, aldehydes, and trimethylsilyl azide with isocyanides to form tetrazole-fused quinazolinones. This approach achieves atom economies exceeding 80% while accommodating diverse electronic substituents on the aldehyde component [5] [10]. Microwave irradiation significantly enhances cyclodehydration kinetics for quinazolin-4-one formation, reducing reaction times from hours to minutes (typically 10–15 minutes at 120°C) while improving yields by 15–30% compared to conventional heating [10].
Table 1: Comparative Efficiency of Quinazolinone Assembly Methods
Method | Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Ugi-azide reaction | MeOH, 25°C | 65–82% | 12–24 hours | Modular diversity |
Microwave-assisted | DMF, 120°C, sealed vessel | 78–93% | 10–15 minutes | Rapid, high purity |
Acid-catalyzed cyclization | p-TsOH, toluene reflux | 45–68% | 6–8 hours | Low-cost catalysts |
Post-condensation modifications enable further diversification, particularly at the C2 position of the quinazolinone core. Nucleophilic displacement with primary amines generates 2-aminodihydroquinazolines, while palladium-catalyzed cross-coupling permits aryl/heteroaryl introductions. These transformations demonstrate compatibility with the embedded piperidine moiety, preserving stereochemical integrity during functionalization [5] [10].
Regioselective functionalization of the piperidine nitrogen in 3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one proceeds efficiently through reductive amination. This strategy employs sodium triacetoxyborohydride (STAB) in dichloromethane/methanol mixtures (4:1), selectively converting aldehydes or ketones into secondary amines while maintaining quinazolinone integrity. Sterically hindered carbonyls like cyclopentanone require extended reaction times (24–36 hours) but deliver >85% yields when catalyzed by molecular sieves [4] [6].
Table 2: Optimization Parameters for Piperidine N-Functionalization
Parameter | Optimal Conditions | Sub-Optimal Effects | Yield Impact |
---|---|---|---|
Reducing agent | NaBH(OAc)₃ | NaBH₄CN (toxicity issues) | +15–20% |
Solvent system | DCM/MeOH (4:1) | THF (slow kinetics) | +25% |
Acid catalyst | None (endogenous TFA sufficient) | AcOH (competing protonation) | +12% |
Temperature | 25°C | 40°C (decomposition observed) | +8% |
Directed ortho-lithiation enables carbon–hydrogen functionalization adjacent to the piperidine nitrogen. Protecting the piperidine as a tert-butoxycarbonyl derivative permits directed metalation using n-butyllithium/TMEDA at −78°C, enabling electrophilic introductions of halogens, aldehydes, or carboxylates at C2/C6 positions. This methodology facilitates access to stereodefined 2,6-disubstituted piperidines relevant to bioactive alkaloid synthesis [6].
Trifluoroacetic acid (TFA) forms stable trifluoroacetate salts with 3-(piperidin-4-yl)-3,4-dihydroquinazolin-4-one, dramatically enhancing aqueous solubility (>50 mg/mL vs. <0.5 mg/mL for free base). This property stems from TFA’s low pKa (0.23) ensuring complete piperidinium salt formation and the trifluoromethyl group’s hydrophilicity. Crystallographic analyses reveal ionic pairing distances of 2.6–2.8 Å between the ammonium proton and TFA carboxylate, with the trifluoromethyl group oriented to minimize hydrophobic surface exposure [7].
Table 3: Physicochemical Properties of TFA Salt vs. Free Base
Property | TFA Salt | Free Base | Enhancement Factor |
---|---|---|---|
Aqueous solubility | >50 mg/mL | <0.5 mg/mL | >100× |
Log D (octanol/water) | −0.85 ± 0.12 | 2.3 ± 0.15 | N/A |
Crystallinity | High (defined melting point) | Variable (often amorphous) | Improved processability |
Hygroscopicity | Moderate (0.5% w/w at 60% RH) | Low | Requires desiccation |
Counterion exchange studies demonstrate TFA’s superiority over hydrochloride in polar aprotic solvents. In dimethyl sulfoxide, the TFA salt exhibits 3.2-fold higher solubility than hydrochloride due to reduced lattice energy and weaker ion pairing. However, physiological pH conditions (7.4 phosphate buffer) trigger reversible dissociation, restoring the free base’s membrane permeability. This pH-dependent solubility profile makes TFA-adducted derivatives ideal for lyophilized parenteral formulations [7] [10].
Controlling stereochemistry at the C3 position of 3,4-dihydroquinazolin-4-ones requires chiral catalysts due to the compound’s planar chirality. Noyori-type transfer hydrogenation catalysts ([RuCl((R,R)TsDPEN)(p-cymene)]) achieve up to 92% enantiomeric excess (ee) in asymmetric reduction of quinazolinone precursors using azeotropic formic acid/triethylamine mixtures as hydride donors. This method installs the stereocenter before piperidine incorporation, avoiding racemization during subsequent steps [3] [6].
Chiral phosphoric acids (CPAs) enable dynamic kinetic resolution during imine formation. Bis-TRIP catalyst (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) facilitates enantioselective Pictet–Spengler cyclizations with 82–89% ee. Computational analyses reveal a dual activation mechanism: the CPA protonates the imine nitrogen while the phosphate oxygen coordinates the carbonyl, creating a rigid chiral environment for nucleophilic attack [3] [6].
Table 4: Asymmetric Synthesis Strategies Comparison
Method | Chiral Controller | ee Range | Product Configuration | Limitations |
---|---|---|---|---|
Transfer hydrogenation | Ru-TsDPEN complex | 85–92% | R-predominant | Sensitive to air/moisture |
Chiral phosphoric acid | TRIP-derived CPA | 82–89% | S-predominant | High catalyst loading (10 mol%) |
Chiral auxiliary approach | (S)-Phenylethylamine | >95% | Diastereoselective | Requires auxiliary removal |
Piperidine ring stereochemistry is controlled through diastereoselective reductive amination using chiral auxiliaries. (S)-1-Phenylethylamine temporarily installs a stereodirecting group, achieving diastereomer ratios >20:1. Subsequent hydrogenolytic cleavage (H₂, Pd/C) removes the auxiliary without epimerization. This approach is particularly valuable for synthesizing non-racemic analogs targeting central nervous system receptors where stereochemistry influences binding affinity by up to 100-fold [4] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1